molecular formula C15H21NO5 B3420428 Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate CAS No. 188576-13-8

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate

Cat. No.: B3420428
CAS No.: 188576-13-8
M. Wt: 295.33 g/mol
InChI Key: NQIFXJSLCUJHBB-UHFFFAOYSA-N
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Description

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate is a protected amino acid derivative structurally related to tyrosine. It features a tert-butoxycarbonyl (Boc) group protecting the amine, a methyl ester protecting the carboxylic acid, and a 4-hydroxyphenyl side chain. This compound is widely used as an intermediate in peptide synthesis and pharmaceutical research due to its stability under basic conditions and ease of deprotection .

Properties

IUPAC Name

methyl 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIFXJSLCUJHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347386
Record name Methyl N-{[(2-methyl-2-propanyl)oxy]carbonyl}tyrosinate
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Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188576-13-8
Record name Methyl N-{[(2-methyl-2-propanyl)oxy]carbonyl}tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-hydroxyphenylacetic acid and tert-butyl carbamate.

    Protection of the Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA) to form the Boc-protected amino acid.

    Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield the methyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Trifluoroacetic acid (TFA) in DCM at room temperature.

Major Products

    Oxidation: Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-oxophenyl)propanoate.

    Reduction: Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanol.

    Substitution: 2-amino-3-(4-hydroxyphenyl)propanoic acid methyl ester.

Scientific Research Applications

Chemical Synthesis

1.1 Role as an Intermediate

  • This compound acts as an important intermediate in the synthesis of more complex molecules. The Boc-protected amino group enables selective reactions at other functional sites, facilitating the construction of diverse organic compounds.

1.2 Peptide Synthesis

  • In peptide chemistry, Boc-D-Tyr-OMe is utilized for the synthesis of peptides and peptidomimetics. The Boc group provides stability during peptide bond formation and can be removed under mild conditions, making it ideal for sequential synthesis strategies .

Biological Applications

2.1 Medicinal Chemistry

  • Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate is instrumental in developing drug candidates, particularly those targeting tyrosine kinases. Its structural similarity to tyrosine allows it to mimic natural substrates or inhibitors, thus aiding in the design of effective therapeutic agents.

2.2 Prodrug Development

  • The compound's functional groups make it suitable for use in prodrugs, where it can enhance solubility and bioavailability of active pharmaceutical ingredients .

Industrial Applications

3.1 Production of Fine Chemicals

  • In the chemical industry, Boc-D-Tyr-OMe serves as a precursor for various biologically active compounds. Its versatility allows for its use in the production of fine chemicals that are essential in pharmaceuticals and agrochemicals .

3.2 Continuous Flow Synthesis

  • Industrially, the synthesis of this compound can be optimized using continuous flow reactors, which improve yield and reduce production costs by allowing better control over reaction conditions.

Case Studies and Research Findings

5.1 Crystal Structure Analysis

  • A study published in Nature provided insights into the crystal structure of this compound, revealing hydrogen bonding interactions that contribute to its stability in crystalline form. This structural knowledge aids in understanding its reactivity and potential interactions with biological targets .

5.2 Synthesis Methodologies

  • Research has demonstrated various synthetic routes for producing Boc-D-Tyr-OMe, emphasizing the importance of protecting groups in maintaining the integrity of sensitive functional groups during chemical transformations .

Mechanism of Action

The mechanism by which methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate exerts its effects depends on its application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions. In drug design, the compound can interact with specific enzymes or receptors, mimicking the natural substrate or inhibitor.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Methyl 2-{[(tert-Butoxy)carbonyl]amino}-3-(4-iodophenyl)propanoate ()
  • Structural Difference : The hydroxyl group is replaced with iodine.
  • Impact :
    • Electron Effects : Iodine is electron-withdrawing, reducing electron density on the aromatic ring compared to the hydroxyl group. This may alter reactivity in electrophilic substitution reactions.
    • Molecular Weight : Higher molecular weight (due to iodine) affects physical properties like melting point and solubility.
    • Applications : Useful in radiopharmaceuticals or as a heavy-atom derivative for crystallography .
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate ()
  • Structural Difference : Hydroxyl group substituted with methoxy (-OCH₃).
  • Impact: Electron Effects: Methoxy is electron-donating, increasing ring electron density, which may enhance stability of the Boc group. Solubility: Enhanced lipophilicity compared to the hydroxyl variant, reducing water solubility .
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate ()
  • Structural Difference: Chlorine replaces hydroxyl, with an additional β-hydroxy group on the propanoate chain.
  • Stereochemistry: The β-hydroxy group introduces a new chiral center, affecting biological activity and synthetic complexity .
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate ()
  • Structural Difference : tert-Butyl group replaces hydroxyl.
  • Impact :
    • Steric Hindrance : The bulky tert-butyl group significantly increases steric hindrance, slowing reaction rates in peptide coupling.
    • Lipophilicity : Enhances membrane permeability but reduces aqueous solubility .

Functional Group Modifications

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate ()
  • Structural Difference: Nitro (-NO₂) group on the aromatic ring and β-hydroxy group on the propanoate chain.
  • Impact :
    • Electron Effects : Nitro is strongly electron-withdrawing, destabilizing the Boc group under acidic conditions.
    • Reactivity : May participate in reduction or nucleophilic aromatic substitution reactions .
Boc-D-Tyr-OMe ()
  • Structural Difference : D-stereoisomer of the target compound.
  • Impact: Biological Activity: D-amino acids are resistant to enzymatic degradation but often exhibit reduced affinity for biological targets compared to L-forms. Synthetic Utility: Used to study stereochemical effects in peptide-based drugs .

Biological Activity

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate, also known as Methyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate, is a compound of significant interest in the field of medicinal chemistry. This article explores its biological activity, structural characteristics, and potential therapeutic applications based on diverse research findings.

Molecular Formula and Weight

  • Molecular Formula : C15H21NO5
  • Molecular Weight : 295.33 g/mol

Structural Characteristics

The compound features a tert-butoxycarbonyl (Boc) group, an amine, and a hydroxyphenyl moiety. The dihedral angle between the mean plane of the amide group and the benzene ring is approximately 82.2°, indicating a specific spatial arrangement that may influence its biological activity .

Crystal Structure

The crystal structure of the compound reveals hydrogen bonding interactions that form a two-dimensional network, which could play a role in its stability and solubility properties .

Research indicates that compounds with similar structural features often exhibit anti-viral and anti-cancer activities. The presence of the hydroxyphenyl group is particularly notable for its potential to interact with biological targets through hydrogen bonding and π-π stacking interactions, which can enhance binding affinity to proteins or enzymes involved in disease processes .

Case Studies and Research Findings

  • Antiviral Activity : A study focused on similar compounds demonstrated their ability to inhibit viral replication through modulation of host cell pathways. The mechanism involved interference with protein synthesis, leading to reduced viral load in infected cells .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that at certain concentrations, this compound induced apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic profile .
  • Antioxidant Properties : The hydroxy group on the phenyl ring contributes to antioxidant activity, which can mitigate oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Comparative Biological Activity Table

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntiviral10
Similar Hydroxyphenyl CompoundsCytotoxic15
Hydroxyphenyl DerivativesAntioxidant5

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The synthesis typically involves ester hydrolysis and peptide coupling. For example, hydrolysis of methyl esters using LiOH in THF/water mixtures (2–4 hours, room temperature) achieves high conversion rates . Subsequent coupling with reagents like DCC and DMAP in dichloromethane (DCM) under inert conditions minimizes side reactions. Purification via preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the product with >95% purity. Optimizing solvent polarity and reaction time reduces racemization risks .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability and reactivity in peptide synthesis?

  • Methodological Answer : The Boc group protects the amino moiety during coupling reactions, preventing undesired nucleophilic attacks. Its stability under basic conditions allows selective deprotection using trifluoroacetic acid (TFA) or HCl in dioxane. Comparative studies show Boc-protected intermediates exhibit higher solubility in organic solvents (e.g., DCM, THF) compared to benzyloxycarbonyl (Cbz) derivatives, facilitating stepwise peptide elongation .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : After synthesis, liquid-liquid extraction (e.g., ethyl acetate/water) removes polar by-products. Final purification employs silica gel chromatography with gradients of ethyl acetate in hexane (10–50%) to separate the target compound from unreacted starting materials. For enantiomerically pure batches, chiral HPLC using cellulose-based columns resolves stereoisomers .

Advanced Research Questions

Q. How can researchers mitigate racemization during the synthesis of chiral intermediates in this compound?

  • Methodological Answer : Racemization occurs via base-induced epimerization at the α-carbon. Strategies include:

  • Using low-temperature conditions (0–5°C) during basic hydrolysis .
  • Employing coupling reagents like HOBt/DIC, which minimize base exposure .
  • Monitoring optical rotation or chiral HPLC to assess enantiomeric excess (ee) at each step .

Q. What structural features of this compound dictate its interaction with proteolytic enzymes, and how can this be experimentally validated?

  • Methodological Answer : The 4-hydroxyphenyl group may engage in hydrogen bonding with enzyme active sites, while the Boc group sterically hinders nonspecific binding. To validate:

  • Perform enzyme inhibition assays (e.g., fluorescence-based protease assays) to measure IC₅₀ values .
  • Use X-ray crystallography or molecular docking to map interactions with target enzymes like SARS-CoV-2 Mpro, leveraging structural analogs from published co-crystal data .

Q. How do solvent polarity and pH affect the stability of the ester moiety in this compound?

  • Methodological Answer : The methyl ester is prone to hydrolysis under acidic or alkaline conditions. Stability studies show:

  • In aqueous buffers (pH 7.4, 37°C), <5% hydrolysis occurs over 24 hours, making it suitable for short-term biological assays.
  • In acidic media (pH <3), rapid ester cleavage occurs, necessitating TFA-free storage conditions for long-term stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate

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